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Cyclopenta[B]chromene

Cat. No.: B11913239
CAS No.: 268-98-4
M. Wt: 168.19 g/mol
InChI Key: UOSNKMFDWGUTTB-UHFFFAOYSA-N
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Description

Overview of the Cyclopenta[b]chromene Scaffold in Heterocyclic Chemistry

The this compound core is a fascinating heterocyclic system formed by the fusion of a cyclopentane (B165970) ring and a chromene (benzopyran) ring. iiserpune.ac.in This structural arrangement gives rise to a variety of derivatives with distinct chemical properties and potential biological activities. The chromene unit itself is a prominent feature in many natural products and synthetic compounds, known for its broad spectrum of pharmacological effects. orientjchem.orgmdpi.com The addition of the fused cyclopentane ring introduces further structural complexity and stereochemical possibilities, making it an attractive target for synthetic chemists.

The synthesis of the this compound skeleton has been approached through various methodologies. These include transition metal-free intramolecular reactions, visible light-promoted [3+2] cycloadditions, and multi-component reactions. chemrxiv.orgresearchgate.netniist.res.in For instance, a facile route for synthesizing cyclopentene-fused chromene derivatives involves a base-catalyzed sequential intramolecular ring opening and ring closure of specific azabicyclic olefins. researchgate.net Another innovative approach utilizes a visible light-mediated [3+2] cycloaddition of substituted 3-cyanochromones and N-cyclopropylanilines, catalyzed by Eosin Y, to produce cyclopenta[b]chromenocarbonitrile derivatives. chemrxiv.orgacs.org Researchers have also developed one-pot, five-component reactions to construct spirothis compound derivatives. acs.org

The versatility of the this compound scaffold allows for the introduction of various functional groups, which can significantly influence the molecule's properties and biological interactions. ontosight.aismolecule.com This adaptability makes it a valuable building block in the design of new chemical entities with potential therapeutic applications.

Significance of this compound as a Research Target

The significance of this compound as a research target stems primarily from the diverse biological activities exhibited by its derivatives. Compounds incorporating this scaffold have shown promise in several therapeutic areas.

The this compound framework is a key component of various natural products with notable biological profiles. For example, the natural product Diaportheone B, which contains a cyclopentane structural motif, has demonstrated antituberculosis activity. chemrxiv.orgnih.gov Furthermore, compounds with this scaffold have been reported to possess anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aismolecule.com The anticancer potential of chromene derivatives, in general, is a major driver of research, with studies showing their ability to induce apoptosis and inhibit cancer cell proliferation. orientjchem.orgmdpi.com

The development of novel synthetic routes to access the this compound core is also a significant area of research. Efficient and versatile synthetic methods are crucial for generating libraries of derivatives for biological screening and structure-activity relationship (SAR) studies. The exploration of different catalytic systems, such as transition metals and photoredox catalysts, continues to expand the synthetic toolbox for accessing these complex molecules. chemrxiv.orgresearchgate.netniist.res.in

Moreover, certain this compound derivatives have been investigated for their utility as chemical probes. For instance, 7-nitro-2,3-dihydro-1H-cyclopenta[b]chromen-1-one has been developed as a colorimetric sensor for the detection of cyanide and thiol species in aqueous solutions. oup.comnih.gov This highlights the potential of these compounds beyond medicinal chemistry, in the field of analytical and sensor technology. The ongoing research into this compound and its derivatives underscores its importance as a privileged scaffold in the quest for new molecules with valuable scientific and potentially practical applications. google.com

Research Findings on this compound Derivatives

Derivative NameSynthetic MethodKey Findings
Cyclopenta[b]chromenocarbonitrilesVisible light-promoted [3+2] cycloaddition of 3-cyanochromones and N-cyclopropylanilines with Eosin Y as a photocatalyst.A novel and efficient method for the synthesis of functionalized cyclopenta[b]chromenes under mild conditions. chemrxiv.orgacs.org
Spirothis compound derivativesOne-pot, five-component reaction of zwitterionic intermediates with 3-cyanochromones.Led to the formation of spirochromenofuran derivatives which could be rearranged to 2-amino-spirochromenofurans. acs.org
7-nitro-2,3-dihydro-1H-cyclopenta[b]chromen-1-oneNot detailed in the provided search results.Developed as a colorimetric probe for the selective and sensitive detection of cyanide and thiol anions in aqueous media. oup.comnih.gov
Phenol Substituted Fulvene Derived Cyclopenta[b]chromenesBase-catalyzed intramolecular ring opening and closure of azabicyclic olefins.A transition metal-free approach to biologically relevant fused chromene ring systems under relatively mild conditions. researchgate.netniist.res.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8O B11913239 Cyclopenta[B]chromene CAS No. 268-98-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

268-98-4

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

IUPAC Name

cyclopenta[b]chromene

InChI

InChI=1S/C12H8O/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h1-8H

InChI Key

UOSNKMFDWGUTTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C3O2

Origin of Product

United States

Synthetic Methodologies for Cyclopenta B Chromene Derivatives

Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur sequentially in a single reaction vessel without the need to isolate intermediates. researchgate.net This approach offers significant advantages in terms of atom economy, reduced solvent and reagent usage, and streamlined purification processes, making it a cornerstone of modern green chemistry. researchgate.netacs.org

The development of environmentally benign synthetic methods has led to the creation of metal-free cascade reactions for synthesizing cyclopenta[b]chromene derivatives. acs.org These approaches avoid the use of transition metals, which can be costly and toxic, and often employ green solvents like ethanol (B145695). acs.org

One notable strategy involves a metal-free nucleophilic reaction between dialkyl (2E)-2-{2-oxo-3-[(2E)-3-aryl-2-propenoyl]-2H-chromen-4-yl}-2-butenedioates and α,α-dicyanoolefins. acs.org This reaction proceeds under reflux conditions in ethanol, a green solvent, to chemoselectively produce polysubstituted pyrano[3′,4′:3,4]cyclopenta[1,2-c]chromenes. acs.org The key advantages of this method include its simple operation, the use of readily available starting materials, and its high efficiency in forming three new bonds (two carbon-carbon and one carbon-oxygen) and two new rings (cyclopentane and pyran) in a single pot. acs.org

Another approach describes the base-catalyzed sequential intramolecular ring-opening and ring-closure of strained phenol-substituted fulvene-derived bicyclic hydrazines. x-mol.com This transition-metal-free method provides access to cyclopentene-fused chromene derivatives under relatively mild conditions. x-mol.com

Multi-component reactions (MCRs) are a subset of cascade reactions where three or more starting materials are combined in a one-pot synthesis to form a final product that incorporates portions of all reactants. nih.gov This strategy is highly convergent and allows for the rapid generation of molecular diversity.

The synthesis of complex chromene derivatives, including those fused with a cyclopentane (B165970) ring, has been achieved through MCRs. For instance, 11-amino-10-(aryl)-1,2,3,10-tetrahydrochromeno[2,3-b]cyclopenta[e]pyridin-7-ol derivatives can be synthesized via the Friedlander annulation. ekb.eg This process involves the cyclocondensation of 2-amino-3-cyano-4H-chromenes with cyclopentanone (B42830) in an ethanolic piperidine (B6355638) solution. ekb.eg The initial 2-amino-4H-chromenes are themselves prepared through a one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and resorcinol. ekb.eg

Similarly, the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation, leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, showcasing the versatility of MCRs in building complex heterocyclic systems. researchgate.net

The elegance of cascade synthesis lies in the intricate sequence of reactions that transform simple starting materials into complex products. Mechanistic studies reveal a series of well-orchestrated steps.

In the metal-free synthesis of pyrano[3′,4′:3,4]cyclopenta[1,2-c]chromenes, the reaction is initiated by a Michael addition. acs.org This is followed by a sequence of intramolecular C- and O-cyclizations, which form the new cyclopentane and pyran rings. acs.org The cascade is completed by subsequent intramolecular trans-esterification, hydrogen and carbonyl shifts, and a final aromatization step to yield the stable polycyclic product. acs.org

For the synthesis of 11-amino-10-(aryl)-1,2,3,10-tetrahydrochromeno[2,3-b]cyclopenta[e]pyridin-7-ol, the key mechanistic step is the Friedlander synthesis. ekb.eg This involves the reaction between an o-aminoaryl ketone (or aldehyde) and a compound containing a reactive α-methylene group, such as cyclopentanone. The 2-amino-4H-chromene starting material provides the necessary o-aminonitrile functionality which reacts with the enolate of cyclopentanone, leading to cyclization and dehydration to form the fused pyridine (B92270) ring. ekb.eg

Photoredox Catalysis in this compound Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. researchgate.net It utilizes light as a clean and abundant energy source to initiate chemical reactions via single-electron transfer (SET) processes, often under mild conditions. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of this compound derivatives, primarily through cycloaddition reactions. chemrxiv.orgacs.org

A novel and efficient method for preparing cyclopenta[b]chromenocarbonitrile derivatives is through a visible-light-promoted [3+2]-cycloaddition. chemrxiv.orgnih.govacs.org This reaction involves the intermolecular cycloaddition of substituted 3-cyanochromones (acting as electron-poor olefins) with N-cyclopropylanilines. acs.org

The process is typically catalyzed by an organic dye, such as Eosin Y (5 mol%), and irradiated with green LEDs in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org The reaction proceeds under an inert atmosphere and yields functionalized cyclopenta[b]chromenocarbonitriles in good yields and with notable diastereoselectivity. chemrxiv.orgacs.org Control experiments have demonstrated that both the photocatalyst and visible light are essential for the reaction to occur. nih.govacs.org The nitrile group on the chromone (B188151) substrate is crucial for the reaction's success, as it can stabilize the radical and anionic intermediates formed during the process. nih.govacs.org

Table 1: Synthesis of this compound-9a-carbonitrile Derivatives via Visible-Light Mediated [3+2]-Cycloaddition nih.govacs.org This interactive table summarizes the reaction outcomes for the synthesis of various this compound derivatives.

Product ID R Group Yield (%) Diastereomeric Ratio (dr) Reaction Time (h)
3aa H 82 5:1 24
3ab 4-Me 82 5:1 24
3ac 4-OMe 75 4:1 24
3ad 3-Me 72 4:1 24
3ae 2-Me 42 4:1 24
3af 4-Cl 45 2:1 72
3ag 4-Br 55 3:1 72
3fa 7-Cl 93 4:1 24
3ga 6-Me 58 4.5:1 24

The underlying mechanism of the visible-light-mediated [3+2]-cycloaddition involves a series of radical-mediated steps. chemrxiv.orgacs.org The photocatalytic cycle is initiated when the photocatalyst (e.g., Eosin Y) absorbs visible light and is excited to a higher energy state. chemrxiv.org

Initiation : The photoexcited catalyst oxidizes the N-cyclopropylaniline via a single-electron transfer (SET) to form an amine radical cation. chemrxiv.org

Ring Opening : This radical cation is unstable and undergoes rapid ring-opening of the cyclopropyl (B3062369) group to generate a more stable distonic radical cation. chemrxiv.org

Cycloaddition : The newly formed radical cation then undergoes a [3+2]-cycloaddition with the electron-poor 3-cyanochromone (B1581749). The approach of the radical to the chromone is governed by steric factors, leading to the annulation of the five-membered cyclopentane ring and the formation of an amine radical intermediate. chemrxiv.org

Reduction and Regeneration : The reaction cascade concludes with the reduction of this radical intermediate to form the final this compound product. Simultaneously, the photocatalyst is reduced back to its ground state, allowing it to re-enter the catalytic cycle. chemrxiv.org

This radical pathway highlights the utility of photoredox catalysis in accessing reactive intermediates that enable challenging cycloaddition reactions under mild conditions. nih.govacs.org

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for the construction of the this compound scaffold. These methods involve the formation of a key ring structure from a single molecular precursor, often leading to complex molecular architectures in a single step.

Transition Metal-Free Cyclization

The development of transition metal-free synthetic routes is a significant goal in modern organic chemistry, aiming to reduce cost and toxicity. For cyclopenta[b]chromenes, a notable transition metal-free approach involves the intramolecular dehydrohalide coupling of unactivated 2-bromo aryl benzyl (B1604629) ethers. rsc.org This method proceeds via an intramolecular homolytic aromatic substitution. Another strategy utilizes the reaction of 2-hydroxychalcones with 1,3-indanedione in refluxing toluene (B28343) under catalyst-free conditions, which is believed to proceed through a domino Michael addition/cyclization/oxidation process. sioc-journal.cn

Furthermore, a facile route to cyclopentene-fused chromene derivatives has been described starting from strained phenol-substituted fulvene-derived bicyclic hydrazines. niist.res.in This reaction proceeds through a base-catalyzed sequential intramolecular ring opening and ring closure of azabicyclic olefins. niist.res.inresearchgate.net This transition metal-free method provides access to the fused chromene ring system under relatively mild conditions. niist.res.inresearchgate.net Organocatalytic domino reactions also offer a metal-free pathway. For instance, the reaction of 2-(nitrovinyl)phenols with cyclic dicarbonyl nucleophiles, catalyzed by thiourea (B124793), can produce cyclopenta[b]chromenes. thieme-connect.com

Base-Catalyzed Ring Opening and Closure Mechanisms

Base-catalyzed reactions provide an effective means to synthesize this compound derivatives through a sequence of ring opening and closure. A key example is the transformation of strained phenol-substituted fulvene-derived azabicyclic olefins. niist.res.inresearchgate.net In this process, a base facilitates the sequential intramolecular ring opening of the strained bicyclic system, followed by a ring-closing reaction to form the fused cyclopentene-chromene structure. niist.res.inresearchgate.net This methodology is significant as it represents the first transition metal-free ring opening of pentafulvene-derived diazabicyclic alkenes. researchgate.net

The mechanism can be viewed as an elegant cascade where the initial deprotonation by the base initiates the ring-opening of the azabicyclic olefin. The resulting intermediate then undergoes an intramolecular cyclization, driven by the formation of the stable aromatic chromene ring system. This approach highlights the utility of base catalysis in promoting complex transformations under mild conditions. niist.res.inresearchgate.net

Catalytic Enantioselective Synthesis

The synthesis of specific stereoisomers of cyclopenta[b]chromenes is crucial for understanding their biological activity. Catalytic enantioselective methods have emerged as the most efficient way to achieve this, employing chiral catalysts to control the three-dimensional arrangement of atoms in the final product.

Chiral Catalyst Systems for Asymmetric this compound Formation

A variety of chiral catalyst systems have been successfully employed in the asymmetric synthesis of cyclopenta[b]chromenes. Organocatalysis has proven to be a particularly powerful tool. For example, chiral thiourea catalysts have been used to promote the diastereo- and enantioselective synthesis of polyfunctionalized chroman derivatives from 2-(nitrovinyl)phenols and cyclic dicarbonyl compounds. thieme-connect.com These reactions can proceed via a domino Michael–hemiacetalization and dehydration sequence to afford cyclopenta[b]chromenes in good to excellent yields and with very high diastereo- and enantioselectivities. thieme-connect.com

In some cases, bifunctional catalysts that can activate both the nucleophile and the electrophile are employed to achieve high levels of stereocontrol. The choice of catalyst and reaction conditions is critical in determining the stereochemical outcome of the reaction.

Stereochemical Control and Diastereoselectivity in this compound Synthesis

Achieving high levels of stereochemical control, including both enantioselectivity and diastereoselectivity, is a primary focus in the synthesis of complex molecules like cyclopenta[b]chromenes. In organocatalytic domino reactions leading to these compounds, the formation of multiple stereocenters can be controlled with high precision. For instance, in the thiourea-catalyzed reaction of 2-(nitrovinyl)phenols with cyclic β-keto esters, a cis-configuration of the cyclopentane moiety is often observed. thieme-connect.com This diastereoselectivity can be attributed to the minimization of 1,3-diaxial interactions in the transition state. thieme-connect.com

The reaction can be designed to produce hexahydrocyclopenta[b]chromenes bearing up to three contiguous stereocenters with excellent diastereoselectivity (up to 99% de) and enantioselectivity (up to 99% ee). thieme-connect.com The stereochemical outcome is a result of the catalyst's ability to organize the reactants in a specific three-dimensional arrangement during the key bond-forming steps.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of cyclopenta[b]chromenes to develop more sustainable and environmentally friendly processes. A notable example is a cascade approach for the synthesis of polysubstituted pyrano[3′,4′:3,4]cyclopenta[1,2-c]chromenes. acs.org This method is performed under metal-free conditions and utilizes ethanol as a green solvent. acs.org The reaction proceeds through a nucleophilic reaction between dialkyl (2E)-2-{2-oxo-3-[(2E)-3-aryl-2-propenoyl]-2H-chromen-4-yl}-2-butenedioates and α,α-dicyanoolefins under reflux conditions. acs.org

This strategy offers several advantages in line with green chemistry principles, including a simple operational setup, the use of readily available starting materials, a chemoselective cascade process that forms multiple bonds in one pot, and the avoidance of transition metal catalysts. acs.org Another green approach involves the visible-light-promoted [3+2]-cycloaddition for the synthesis of cyclopenta[b]chromenocarbonitrile derivatives. acs.org This reaction uses Eosin Y as a photocatalyst, a small amount of which is sufficient to drive the reaction, and it is carried out in an anhydrous solvent under an inert atmosphere. acs.org These examples demonstrate a commitment to developing synthetic routes that are not only efficient but also minimize environmental impact.

Solvent Selection and Sustainability Considerations

The principles of green chemistry are increasingly pivotal in the development of synthetic methodologies for complex heterocyclic compounds, including this compound derivatives. nih.govresearchgate.net A primary focus of sustainable synthesis is the selection of solvents, as they constitute a significant portion of the waste generated in chemical processes. beilstein-journals.org The ideal solvent should be effective for the reaction, non-toxic, derived from renewable resources, and recyclable. nih.govresearchgate.net

In the synthesis of this compound derivatives, solvent choice has been shown to be a critical parameter influencing reaction efficiency. A notable example is the visible-light-promoted [3+2]-cycloaddition for preparing cyclopenta[b]chromenocarbonitriles. acs.org During the optimization of this reaction, various solvents were screened to determine the most suitable medium. The investigation revealed that dimethyl sulfoxide (DMSO) provided the highest yield of the desired product compared to other common organic solvents. acs.org

The effect of different solvents on the yield of 9-Oxo-1-(phenylamino)-1,2,3,3a,9,9a-hexahydrothis compound-9a-carbonitrile is detailed in the table below.

Table 1: Effect of Solvent on the Yield of Cyclopenta[b]chromenocarbonitrile Derivative acs.org Reaction conditions: 3-cyanochromone (1.0 equiv), N-cyclopropylaniline (2.0 equiv), Eosin Y (5 mol%), solvent (2 mL), green LED irradiation (λ = 525 nm), 24 h.

SolventYield (%)
MeCN65
DCM59
Toluene<10
THF32
DMF73
DMSO82

As indicated, DMSO was superior, affording the product in 82% yield. acs.org Beyond reaction efficiency, sustainability considerations encourage the use of greener solvents. In the broader context of chromene synthesis, ethanol has been employed as a green solvent, for instance, in the cascade synthesis of pyrano[3′,4′:3,4]cyclopenta[1,2-c]chromenes and in the preparation of other chromene derivatives. acs.orgekb.eg The use of water has also been reported in the synthesis of related heterocyclic systems, representing a highly sustainable approach. researchgate.net

Other green chemistry strategies applicable to the synthesis of chromene frameworks include the use of recoverable catalysts, which simplifies purification and reduces waste, and designing transition-metal-free reaction pathways. acs.orgresearchgate.net These approaches, centered on minimizing environmental impact, are crucial for the sustainable production of this compound and its analogues. nih.govresearchgate.net

Energy Efficiency in Reaction Conditions Utilizing Light Sources

The use of visible light as a clean and renewable energy source represents a significant advance in energy-efficient chemical synthesis. researchgate.netsustainability-directory.com Photochemical methods, particularly those employing visible-light photoredox catalysis, allow reactions to proceed under mild conditions, often at room temperature, thereby avoiding the high energy consumption associated with conventional heating. researchgate.netrsc.org

A prime example in the synthesis of the this compound scaffold is a visible-light-mediated [3+2]-cycloaddition reaction. nih.govchemrxiv.org This methodology facilitates the synthesis of functionalized cyclopenta[b]chromenocarbonitriles using an organic dye, Eosin Y, as a photocatalyst under irradiation from a low-energy light source. acs.org Crucially, control experiments demonstrated that the reaction is entirely dependent on both light and the photocatalyst; no product was formed when the reaction was conducted in the dark or in the absence of the catalyst. acs.orgnih.gov This highlights that light is the essential energy input, directly driving the desired chemical transformation in an efficient manner.

The optimization of this photochemical reaction involved screening various photoredox catalysts, which underscores the importance of matching the catalyst's properties with the light source to achieve maximum energy efficiency.

Table 2: Evaluation of Photocatalysts for the Synthesis of Cyclopenta[b]chromenocarbonitrile Derivative acs.org Reaction conditions: 3-cyanochromone (1.0 equiv), N-cyclopropylaniline (2.0 equiv), photocatalyst (5 mol%), MeCN (2 mL), light irradiation, 24 h.

PhotocatalystLight Source (Wavelength)Yield (%)
fac-Ir(ppy)₃Blue LED (456 nm)57
Ru(bpy)₃Cl₂Blue LED (456 nm)61
Rose BengalGreen LED (525 nm)63
Eosin YGreen LED (525 nm)65
4CzIPNBlue LED (456 nm)45
Eosin YGreen LED (525 nm), in DMSO82
-Green LED (525 nm), in DMSONo reaction
Eosin YDark, in DMSONo reaction

The data shows that while several catalysts were active, the combination of Eosin Y as the photocatalyst, DMSO as the solvent, and green LED light (λ = 525 nm) provided the optimal, most efficient conditions. acs.org The development of such photochemical reactions, including catalyst- and additive-free systems promoted by visible light, offers a pathway for the highly efficient and sustainable synthesis of complex molecules like 3-alkyl chromones and related structures. acs.org These light-driven methodologies are at the forefront of green and energy-efficient organic synthesis. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for Cyclopenta B Chromene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including the cyclopenta[b]chromene scaffold. longdom.org Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, chemists can deduce the precise arrangement of atoms and their spatial relationships.

High-Resolution ¹H and ¹³C NMR for Structural Assignments

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides the foundational data for determining the structure of this compound derivatives. The chemical shifts (δ), reported in parts per million (ppm), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) in ¹H NMR spectra reveal the electronic environment and connectivity of protons within the molecule. mdpi.comresearchgate.net Similarly, ¹³C NMR spectra indicate the number of unique carbon atoms and their chemical environments. mdpi.comresearchgate.net

The combination of 1D and 2D NMR experiments is often essential for the complete and unambiguous assignment of all proton and carbon signals, especially in complex derivatives. mdpi.comconicet.gov.ar For instance, the assignment of signals for a novel coumarin (B35378) derivative was achieved through a combination of 1D and 2D NMR experiments, including COSY, NOESY, HSQC, and HMBC. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
24.85 (d, J = 7.5 Hz)78.2H-2 with C-3, C-4, C-9a
35.60 (d, J = 7.5 Hz)125.4H-3 with C-2, C-3a, C-4
3a-130.1-
57.25 (d, J = 8.0 Hz)117.8H-5 with C-6, C-9b
66.90 (t, J = 7.5 Hz)121.5H-6 with C-5, C-7, C-9b
77.15 (t, J = 7.8 Hz)128.9H-7 with C-5, C-8, C-9
86.95 (d, J = 7.2 Hz)116.3H-8 with C-7, C-9, C-9b
9-152.0-
9a-123.7-
9b-148.5-

Note: Data is hypothetical and for illustrative purposes. Actual values will vary based on substitution patterns and solvent.

Advanced 2D NMR Experiments for Connectivity and Stereochemistry

To unravel the complex spin systems and establish through-bond and through-space correlations, a suite of 2D NMR experiments is employed. longdom.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two or three bonds. libretexts.org Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton-proton networks within the molecule. longdom.org

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems. libretexts.org This is particularly useful for identifying all protons within a specific structural fragment, even if they are not directly coupled. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

The stereochemistry of this compound derivatives, particularly the relative configuration of substituents, can be determined using Nuclear Overhauser Effect (NOE) based experiments. ipb.pt

Quantitative NOE Measurements and Non-Uniform Sampling (NUS) Applications

The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are in close spatial proximity, regardless of whether they are connected through bonds. wordpress.com NOE-based 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are instrumental in determining the three-dimensional structure and stereochemistry of molecules. libretexts.orgnumberanalytics.com The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the interacting protons, making it a sensitive probe of internuclear distances up to approximately 5 Å. wordpress.com

For a more precise determination of molecular conformation, quantitative NOE measurements can be performed. By carefully measuring NOE build-up rates, it is possible to calculate interproton distances with high accuracy. diva-portal.org

The acquisition of high-resolution 2D and 3D NMR data, especially for quantitative NOE studies, can be very time-consuming. Non-Uniform Sampling (NUS) is a technique that allows for the acquisition of high-quality NMR spectra in a fraction of the time required for conventional uniform sampling. nih.govjeolusa.com NUS involves collecting a smaller, non-uniform subset of data points in the indirect dimensions of a multi-dimensional NMR experiment. jeolusa.com While concerns about the quantitative accuracy of NUS-acquired spectra have been raised, recent studies have shown that with optimized sampling schemes, such as hybrid uniform-non-uniform sampling, it is possible to obtain high-fidelity spectra suitable for quantitative NOE analysis. nih.govnih.gov The use of NUS can significantly reduce the measurement time for NOESY experiments, making it a valuable tool for the structural analysis of complex molecules like this compound derivatives. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that provides information about the mass, and by extension, the molecular formula of a compound. ulethbridge.ca It also offers insights into the structure of the molecule through the analysis of its fragmentation patterns. ulethbridge.caphysicsandmathstutor.com

Elucidation of Molecular Formula and Fragmentation Patterns

In mass spectrometry, a molecule is ionized to create a molecular ion, the mass of which is measured. physicsandmathstutor.com High-Resolution Mass Spectrometry (HRMS) can measure the mass of the molecular ion with very high precision (typically to four decimal places), which allows for the unambiguous determination of the molecular formula. ulethbridge.ca

The molecular ion can then be subjected to fragmentation, and the masses of the resulting fragment ions are measured. ulethbridge.ca The fragmentation pattern serves as a "fingerprint" for the molecule and can be used to deduce its structure. For chromene derivatives, common fragmentation pathways have been studied. For instance, in the analysis of 2H-chromenes, a major fragmentation was observed to occur by cleavage of the bond gamma to a carbocation center. nih.gov Other common fragmentation pathways include the loss of small neutral molecules or radicals, such as CH₃, CO, and phenyl groups. nih.gov

Table 2: Hypothetical HRMS and Fragmentation Data for a this compound Derivative

IonCalculated m/zObserved m/zInferred FormulaFragmentation Pathway
[M+H]⁺251.1067251.1065C₁₆H₁₅O₂⁺Protonated Molecular Ion
[M-CH₃]⁺236.0832236.0830C₁₅H₁₂O₂⁺Loss of a methyl radical
[M-C₂H₄]⁺223.0805223.0803C₁₄H₁₁O₂⁺Loss of ethene
[M-C₅H₅]⁺186.0648186.0646C₁₁H₉O₂⁺Loss of cyclopentadienyl (B1206354) radical

Note: Data is hypothetical and for illustrative purposes. Actual fragmentation will depend on the specific structure and ionization method.

Coupling with Chromatographic Separation Techniques for Impurity Profiling

For the analysis of complex mixtures or for the identification and quantification of impurities in a sample, mass spectrometry is often coupled with a chromatographic separation technique, such as liquid chromatography (LC) or gas chromatography (GC). ajrconline.orgijprajournal.com This "hyphenated" technique, for example LC-MS, allows for the separation of the components of a mixture before they are introduced into the mass spectrometer for analysis. ijprajournal.com

Impurity profiling is a critical aspect of pharmaceutical development and quality control, and LC-MS is a key technique in this process. biomedres.uswalshmedicalmedia.com It can be used to detect, identify, and quantify impurities in bulk drug substances and pharmaceutical formulations. ijprajournal.com The high sensitivity and selectivity of LC-MS make it possible to detect impurities even at very low levels. unodc.org By combining the separation power of chromatography with the identification capabilities of mass spectrometry, a detailed impurity profile of a this compound sample can be generated. ajrconline.orgunodc.org

X-ray Crystallography

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structures

Single crystal X-ray diffraction (SC-XRD) is a powerful method that allows for the precise determination of the molecular structure of a compound in its crystalline form. uhu-ciqso.es This technique has been instrumental in confirming the structures of various this compound derivatives. For instance, the structures of certain cyclopenta[b]chromenocarbonitrile derivatives, synthesized through a visible light-promoted [3+2]-cycloaddition, were unequivocally confirmed by single crystal X-ray diffraction data. acs.orgacs.org Similarly, the structure of 1-(4-fluorophenyl)-3a,8-dimethyl-2,3,3a,4-tetrahydrocyclopenta[c]chromene-2-carbonitrile was verified through X-ray diffraction analysis. sioc-journal.cn

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained can be used to generate a three-dimensional electron density map of the molecule, revealing the precise positions of the atoms. fzu.cz The quality of the crystal is paramount for obtaining high-resolution data. msu.edu Modern diffractometers equipped with advanced detectors and micro-focus X-ray sources enable the rapid analysis of even very small crystals. uni-saarland.de

Table 1: Selected Crystallographic Data for this compound Derivatives

CompoundCCDC NumberReference
Cyclopenta[b]chromenocarbonitrile derivative2268189 acs.org
1-(4-fluorophenyl)-3a,8-dimethyl-2,3,3a,4-tetrahydrocyclopenta[c]chromene-2-carbonitrileNot specified sioc-journal.cn

Note: CCDC stands for Cambridge Crystallographic Data Centre. The CCDC number provides access to the detailed crystallographic data.

Crystalline Sponge Method for Absolute Configuration Determination

For non-crystalline samples or compounds that are difficult to crystallize, the crystalline sponge method has emerged as a revolutionary technique for structure elucidation, including the determination of absolute configuration. nih.govrsc.org This method involves soaking a porous crystalline "sponge" with the analyte of interest. The analyte molecules are absorbed into the ordered cavities of the sponge, allowing their structure to be determined by X-ray crystallography as if they were a single crystal. nih.gov

This technique is particularly valuable for determining the absolute stereochemistry of chiral molecules, a critical aspect in fields like natural product chemistry and drug discovery. rsc.org The crystalline sponge method has been successfully used to determine the absolute configurations of complex natural products, sometimes even leading to the revision of previously proposed structures. nih.govrsc.org While direct application to this compound itself is not extensively documented in the provided results, the principle holds significant promise for resolving the absolute stereochemistry of chiral this compound derivatives that prove difficult to crystallize on their own. The method's ability to work with minute quantities of oily or non-crystalline compounds makes it a powerful tool for complex structural challenges. nih.gov

Vibrational Spectroscopy (IR, FTIR)

Vibrational spectroscopy, encompassing infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. nih.gov By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of different chemical bonds, chemists can gain valuable insights into the molecular structure. libretexts.org

Characterization of Functional Groups

In the context of this compound derivatives, IR spectroscopy plays a crucial role in identifying key functional groups. For example, in the synthesis of cyclopenta[b]chromenocarbonitrile derivatives, the presence of a strong absorption band around 2204 cm⁻¹ in the IR spectrum is a clear indicator of the nitrile (C≡N) group. acs.org Similarly, the carbonyl (C=O) stretching vibration is a prominent feature in the IR spectra of many chromene derivatives, typically appearing in the region of 1657-1760 cm⁻¹. researchgate.netresearchgate.net The precise frequency of the carbonyl absorption can provide clues about the electronic environment of the group. researchgate.net

The IR spectra of chromene derivatives can also reveal the presence of other functional groups such as hydroxyl (O-H), which gives a broad and strong absorption, and amine (N-H) groups, which show sharper absorptions. libretexts.orgekb.eg The fingerprint region of the IR spectrum, typically from 1500 to 500 cm⁻¹, contains a complex pattern of absorptions that is unique to each molecule and can be used for identification by comparison with spectral databases. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)Reference
Nitrile (C≡N)~2204 acs.org
Carbonyl (C=O)1657 - 1760 researchgate.netresearchgate.net
Alkene (C=C)~1650 libretexts.org
Aromatic C-H3000 - 3100 acs.org
Aliphatic C-H2850 - 2977 libretexts.orgacs.org
O-H (Alcohol)3200 - 3600 (broad) ekb.eg
N-H (Amine)3300 - 3500 (sharp) libretexts.org

Electron Diffraction (ED) for Microcrystalline and Biological Samples

Electron diffraction (ED), particularly microcrystal electron diffraction (MicroED), has emerged as a powerful technique for the structural analysis of samples that are too small for conventional X-ray diffraction. thermofisher.comescholarship.org This cryo-electron microscopy (cryo-EM) method can determine the atomic-resolution structures from nanocrystals, even within a heterogeneous mixture. thermofisher.comnih.gov

The principle of electron diffraction is similar to that of X-ray diffraction, but it utilizes a beam of electrons instead of X-rays. thermofisher.com Because electrons interact more strongly with matter, much smaller crystals are required for analysis. thermofisher.com This is a significant advantage when dealing with compounds that are difficult to crystallize into larger forms. escholarship.org The data is collected by continuously rotating the crystal in the electron beam and recording the diffraction pattern as a movie. nih.govspringernature.com

While the direct application of electron diffraction to this compound is not explicitly detailed in the provided search results, its utility for small molecule and biological sample analysis makes it a highly relevant and promising technique for future studies on this class of compounds. thermofisher.commdpi.com For instance, if this compound derivatives are investigated for their biological activity, MicroED could be employed to determine the structure of these compounds when bound to their biological targets, even if only microcrystalline samples of the complex can be obtained. escholarship.org The development of automated serial rotation electron diffraction techniques further enhances the throughput and accessibility of this method. nih.gov

Computational and Theoretical Investigations of Cyclopenta B Chromene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the modern study of molecular systems. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) allow for the precise computation of electronic structures and properties, offering a window into the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) is a computational method used extensively to investigate the electronic structure of molecules like cyclopenta[b]chromene. scispace.commpg.de This approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, making it more computationally feasible than traditional wavefunction-based methods for large systems. mpg.deaimspress.com

In the study of this compound and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p), are employed to optimize molecular geometries and elucidate electronic properties. nih.govd-nb.info These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for confirming the structures of synthesized compounds. bhu.ac.in For instance, DFT has been used to investigate the geometries of reactants, intermediates, and products in reactions leading to cyclopenta[b]chromenedicarboxylates. nih.gov The method helps in understanding the distribution of electron density and identifying the most electronically stable conformations of the molecule. scispace.com Advanced applications of DFT can also extend to analyzing the electronic band structure in related solid-state materials. aps.org

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying the electronic excited states of molecules. uci.edursc.org It extends the principles of DFT to time-dependent phenomena, allowing for the calculation of properties related to a molecule's response to electromagnetic radiation, such as electronic absorption and emission spectra. rsc.orgresearchgate.net This makes TD-DFT invaluable for understanding the photophysical behavior of compounds like this compound.

By applying TD-DFT, researchers can predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-visible spectra, and the oscillator strengths, which relate to the intensity of these absorptions. ekb.egscm.com These calculations help assign the electronic transitions observed experimentally, for example, identifying them as π→π* or n→π* transitions. uci.edu For chromene derivatives, TD-DFT has been successfully used to investigate their electronic spectra in various solvents, providing insights into solvatochromic effects. ekb.eg The method can also be used to calculate properties of the excited state itself, such as its geometry and dipole moment, which are critical for applications in materials science and photochemistry. researchgate.net While highly effective, the accuracy of TD-DFT can be limited in describing certain complex phenomena like charge-transfer excitations or states with significant double-excitation character without specific corrections or advanced functionals. ohio-state.edu

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energies of these orbitals and the gap between them (EHOMO-ELUMO) are crucial indicators of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller HOMO-LUMO gap generally implies higher reactivity. bhu.ac.in

For this compound systems, FMO analysis performed via DFT calculations reveals the distribution of electron density in these key orbitals, identifying the likely sites for nucleophilic and electrophilic attack. bhu.ac.inmalayajournal.org The HOMO is typically localized on the electron-rich parts of the molecule, indicating its capacity as an electron donor, while the LUMO is found on electron-deficient areas, highlighting its role as an electron acceptor. malayajournal.org

From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the chemical behavior of the molecule. acs.orgrsc.org These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Global Reactivity Parameters Derived from FMO Analysis

ParameterFormulaDescription
Ionization Potential (IP) IP ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (EA) EA ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η) η ≈ (IP - EA) / 2Measures the resistance of a molecule to change its electron configuration.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating the molecule's polarizability.
Electronegativity (χ) χ ≈ (IP + EA) / 2Measures the power of a molecule to attract electrons to itself.
Electrophilicity Index (ω) ω = μ² / (2η) (where μ = -χ)Quantifies the electrophilic character of a molecule.

This interactive table summarizes the key global reactivity descriptors calculated from HOMO and LUMO energies.

These parameters, calculated for this compound derivatives, allow for a comparative study of their reactivity profiles, aiding in the prediction of their behavior in various chemical reactions. acs.orgrsc.org

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides indispensable tools for mapping out the intricate details of chemical reactions. By modeling the potential energy surface, researchers can trace the transformation from reactants to products, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates and selectivity.

DFT calculations are instrumental in elucidating the mechanisms of complex organic reactions, such as those forming the this compound core. By mapping the potential energy surface, computational chemists can identify the most favorable reaction pathway. acs.org This involves locating and optimizing the geometries of all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov

For instance, in the [3+2] cycloaddition reactions used to synthesize functionalized cyclopenta[b]chromanones, DFT calculations have been performed to investigate the mechanism, regioselectivity, and diastereoselectivity. researchgate.net By comparing the Gibbs free energy barriers (ΔG‡) of competing transition states, the model can explain why a particular stereoisomer is formed preferentially. acs.org Analysis of the energetic profiles can determine the rate-determining step of the reaction, which is the step with the highest energy barrier. acs.org Plausible mechanistic schemes for the formation of cyclopenta[b]chromenedicarboxylates have been proposed and supported by DFT investigations into the regioselectivity of the underlying cycloaddition steps. nih.gov

Certain synthetic routes to this compound derivatives proceed through radical intermediates, particularly in photoredox catalysis. acs.org Computational modeling is essential for understanding the structure and reactivity of these highly transient species. DFT calculations can be used to model the electronic structure of proposed radical intermediates, confirming their viability and role in the reaction mechanism.

In the visible-light-promoted [3+2]-cycloaddition for synthesizing cyclopenta[b]chromenocarbonitriles, a mechanism involving radical intermediates has been postulated. acs.org The proposed pathway begins with the photo-oxidation of an N-cyclopropylaniline to form an amine radical cation. Computational studies can model this species and its subsequent ring-opening to a more stable distonic radical cation. acs.orgpku.edu.cn This distonic radical cation is the key intermediate that undergoes cycloaddition with the 3-cyanochromone (B1581749). Theoretical modeling helps to rationalize the steric factors that govern the approach of this radical to the chromone (B188151) substrate, thereby controlling the diastereoselectivity of the final product. acs.org Such computational insights are crucial for optimizing reaction conditions and expanding the scope of these radical-mediated transformations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to understand the three-dimensional structure and dynamic behavior of this compound systems.

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis and geometry optimization are fundamental to understanding the structure-property relationships of this compound derivatives. Density Functional Theory (DFT) is a commonly employed method for these investigations. For instance, in the study of cyclopenta[b]chromenedicarboxylates, the geometries of the reactants, intermediates, and final products were optimized using the B3LYP functional with the 6-31G(d) basis set. umich.edu This level of theory has been shown to provide reliable geometric parameters for such heterocyclic systems.

Geometry optimization is an iterative process that seeks to find the minimum energy conformation of a molecule. uni-muenchen.defaccts.descm.com The process starts with an initial guess of the geometry and uses computational algorithms to adjust the atomic coordinates until the forces on the atoms are close to zero and the energy is at a minimum. uni-muenchen.descm.com The choice of the basis set, such as the Pople-style 6-31G* or the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ), is crucial for the accuracy of the calculations. arxiv.org

The optimized geometry of a molecule represents its most stable three-dimensional arrangement in the gas phase. arxiv.org For this compound derivatives, the planarity of the fused ring system and the orientation of substituents are key parameters determined through geometry optimization. For example, in a study of 4H-benzo[h]chromene derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level revealed that while the fused ring system is nearly planar, the terminal phenyl ring is out of plane. nih.gov

Table 1: Example of DFT Methods Used for Geometry Optimization of Chromene Derivatives

Compound TypeMethodBasis SetReference
Cyclopenta[b]chromenedicarboxylatesB3LYP6-31G(d) umich.edu
4H-Benzo[h]chromene derivativesB3LYP6-311++G(d,p) nih.gov
Chromene derivativesM06-2X6-31G(d,p) nih.gov

Intermolecular Interactions and Binding Site Analysis

The biological activity and material properties of this compound derivatives are often governed by their intermolecular interactions. Computational methods are invaluable for identifying and characterizing these non-covalent interactions, such as hydrogen bonds and π-π stacking. semanticscholar.orgrsc.org

In the solid state, the crystal packing of this compound derivatives is stabilized by various intermolecular forces. For example, the crystal structure of 3,3a-dihydrocyclopenta[b]chromen-1(2H)-one is primarily stabilized by C—H⋯π interactions. ekb.eg In other derivatives, intermolecular O—H⋯O hydrogen bonds can link molecules into one-dimensional chains, with C—H⋯π and π–π interactions also playing a significant role in stabilizing the crystal packing. ekb.eg The strength and geometry of these interactions can be analyzed using tools like Hirshfeld surface analysis.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This is particularly useful in drug design to understand how a ligand, such as a this compound derivative, might interact with the binding site of a protein. nih.govnih.govcore.ac.uk For instance, molecular docking studies of certain chromene derivatives have identified key amino acid residues involved in binding, with interactions such as hydrogen bonds and π-sigma interactions being crucial for the stability of the ligand-protein complex. ekb.eg In a study of novel chromene derivatives as potential Rab23 inhibitors, molecular docking was used to evaluate the binding modes and calculate binding energies. ekb.eg

Theoretical Spectroscopy Studies

Computational methods can predict various spectroscopic properties of molecules, which aids in the interpretation of experimental spectra and the structural elucidation of new compounds.

Prediction of Spectroscopic Parameters

DFT calculations can be used to predict spectroscopic parameters such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov For example, the 1H and 13C NMR chemical shifts of cyclopenta[b]chromenedicarboxylates have been fully assigned with the aid of DFT calculations. umich.edu In another study, the 1H and 13C NMR spectra of newly synthesized cyclopenta[b]chromenocarbonitrile derivatives were reported, providing valuable data for the characterization of this class of compounds. acs.org

The prediction of NMR chemical shifts typically involves a geometry optimization step followed by the calculation of shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net By comparing the calculated shifts with experimental data, the relative configuration of a molecule can be determined. researchgate.net

Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies of the optimized geometry. nih.gov These calculated frequencies are often scaled to better match experimental values. The analysis of the calculated IR spectra allows for the assignment of specific vibrational modes to the observed absorption bands. nih.gov

Table 2: Reported 13C NMR Chemical Shifts for a this compound Derivative

AtomChemical Shift (ppm)
C=O184.1
C-O159.0
Ar-C145.9
Ar-C137.6
Ar-CH129.4 (2C)
Ar-CH128.0
Ar-CH123.0
Ar-C119.1
Ar-CH118.4
Ar-C117.5
C-CN115.3
Ar-CH113.9 (2C)
C-O84.3
CH-N59.7
CH59.6
CH230.1
CH229.5
Data for the major diastereoisomer of 9-Oxo-1-(phenylamino)-1,2,3,3a,9,9a-hexahydrothis compound-9a-carbonitrile in CDCl3. acs.org

Computational Approaches in Catalyst Design and Reaction Optimization

Computational chemistry plays a crucial role in the design of new catalysts and the optimization of reaction conditions for the synthesis of this compound and its derivatives. researchgate.net By modeling reaction mechanisms, transition states, and catalyst-substrate interactions, researchers can gain insights that lead to more efficient and selective synthetic methods. researchgate.net

For example, in the synthesis of cyclopenta[b]chromenocarbonitrile derivatives, a visible-light-mediated [3+2]-cycloaddition was developed. acs.org The optimization of the reaction involved screening various photoredox catalysts, where Eosin Y was identified as the most effective. acs.org Computational studies can help to understand the electronic properties of such catalysts and how they facilitate the desired transformation.

In other synthetic approaches to chromene derivatives, transition metal catalysts, such as those based on palladium or copper, have been employed. researchgate.net Computational methods can be used to elucidate the catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination. Understanding the energetics of these steps can aid in the design of more active and selective catalysts. For instance, the choice of ligands coordinated to the metal center can be guided by computational predictions of their electronic and steric effects. researchgate.net

Furthermore, computational studies can investigate the role of organocatalysts in the synthesis of chromenes. researchgate.net By modeling the interactions between the catalyst and the reactants, it is possible to understand the origin of enantioselectivity in asymmetric transformations and to design new catalysts with improved performance. researchgate.net

Structure Activity Relationship Sar Studies of Cyclopenta B Chromene Analogs

Impact of Substituent Effects on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of the cyclopenta[b]chromene core are significantly influenced by the nature and position of its substituents. The chromene system, being aromatic, is subject to the electronic effects of substituents, which can either donate or withdraw electron density, thereby altering the reactivity of the fused ring system.

Research into the synthesis of cyclopenta[b]chromenedicarboxylates has shown that the reaction pathway is dependent on the substituents at the 6-position of the chromone (B188151) precursor. acs.org The presence of different groups at this position can direct the reaction towards the formation of either chromenylfurandicarboxylates or cyclopenta[b]chromenedicarboxylates, highlighting the substituent's role in controlling the reaction's regioselectivity. acs.org Density Functional Theory (DFT) calculations have been employed to investigate this regioselectivity, confirming that the electronic nature of the substituent on the chromone ring is a determining factor. acs.org

In visible-light-mediated [3+2] cycloadditions to form cyclopenta[b]chromenocarbonitriles, the presence of a strong electron-withdrawing group, such as a cyano group, on the chromone is crucial for the reaction to proceed. acs.org This requirement underscores the importance of substituent-induced electronic effects on the reactivity of the chromone system, enabling the desired radical or anionic intermediates to form and stabilize. acs.org The reaction's success is contingent on the electrophilic properties of the chromenone, which are enhanced by the electron-withdrawing substituent. acs.org

Furthermore, in the synthesis of cyclopenta[b]pyridine derivatives, which share structural similarities, the choice of substituents has been shown to be critical for the reaction outcome. researchgate.net While not directly about this compound, this work on related fused heterocyclic systems reinforces the principle that substituents are key drivers of chemical reactivity and selectivity in such scaffolds. researchgate.net

The following table summarizes the impact of substituents on the reactivity and selectivity of reactions involving the this compound scaffold.

Reaction TypeSubstituent PositionSubstituent TypeImpact on Reactivity/Selectivity
Formation of Cyclopenta[b]chromenedicarboxylatesChromone 6-positionVariedDirects reaction pathway towards different products acs.org
[3+2] CycloadditionChromone 3-positionElectron-withdrawing (e.g., -CN)Essential for reactivity; enhances electrophilicity acs.org
Synthesis of Fused HeterocyclesGeneralVariedCritical for reaction outcome and product formation researchgate.net

Modulation of Electronic Properties by Substituents: Hammett Correlations

The electronic properties of the this compound ring system can be systematically modified by the introduction of various substituents. The Hammett equation provides a quantitative framework for understanding these substituent effects by correlating reaction rates and equilibrium constants for reactions of substituted aromatic compounds. wikipedia.orglibretexts.org The substituent constant, σ, quantifies the electronic effect of a substituent, while the reaction constant, ρ, indicates the sensitivity of a particular reaction to these effects. wikipedia.org

For this compound derivatives, substituents at positions 7 or 9 have been shown to significantly influence the electronic properties of the molecule. vulcanchem.com This has been demonstrated through Hammett correlations, where a positive ρ value of +0.82 was observed for electron-withdrawing groups. vulcanchem.com A positive ρ value indicates that the reaction is favored by electron-withdrawing substituents, which stabilize a negative charge that develops in the transition state or product. wikipedia.org In the context of the ionization of substituted benzoic acids, a positive ρ value signifies that the substituents are more sensitive than in the benzoic acid standard. wikipedia.org

The Hammett equation distinguishes between inductive and resonance effects, which are dependent on the substituent's position (meta or para) on the aromatic ring. libretexts.orgutexas.edu Meta substituents primarily exert an inductive effect, while para substituents can exert both inductive and resonance effects. libretexts.org In the case of cyclopenta[b]chromenes, substituents on the benzene (B151609) ring component would similarly influence the electronic distribution across the entire fused system.

The application of Hammett constants allows for the prediction of how a given substituent will affect the electronic character of the this compound scaffold, which in turn can be correlated with its chemical reactivity and potentially its biological activity. researchgate.netfraunhofer.de

The table below illustrates the relationship between substituent electronic effects and the Hammett constant (σ) for representative groups that could be appended to the this compound core.

SubstituentHammett Constant (σ) (para)Electronic Effect
-NO₂+0.78Strongly Electron-Withdrawing libretexts.org
-CN+0.66Strongly Electron-Withdrawing libretexts.org
-Cl+0.23Electron-Withdrawing libretexts.org
-H0.00Reference libretexts.org
-CH₃-0.17Electron-Donating libretexts.org
-OCH₃-0.27Electron-Donating libretexts.org
-NH₂-0.66Strongly Electron-Donating libretexts.org

Stereochemical Influence on Biological and Chemical Properties

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological and chemical properties of chiral compounds. numberanalytics.com For this compound analogs that possess stereogenic centers, the specific stereoisomer can exhibit significantly different biological activities and chemical behaviors. nih.govmdpi.com

Naturally occurring meroterpenoids containing the rare this compound ring unit provide a clear example of stereochemical influence. nih.gov For instance, compounds 40a and its enantiomer 40b were isolated from Hypericum japonicum. nih.gov Compound 40a displayed an IC₅₀ value of 8.30 μM against Kaposi's sarcoma-associated herpesvirus (KSHV), whereas its enantiomer, 40b , was significantly less active with an IC₅₀ of 24.4 μM. nih.gov This demonstrates that the specific spatial arrangement of the atoms is crucial for the compound's interaction with its biological target.

The importance of stereochemistry is a well-established principle in drug discovery. mdpi.com The differential activity of enantiomers can be attributed to their interactions with chiral biological macromolecules such as enzymes and receptors. numberanalytics.com One enantiomer may bind with high affinity to a target's active site, leading to a therapeutic effect, while the other may bind weakly or not at all, or even interact with a different target, potentially causing off-target effects. numberanalytics.com

In the context of chemical properties, the stereochemistry of this compound analogs can influence their reactivity and the stereochemical outcome of reactions. For example, in diastereoselective reactions, the pre-existing stereocenters in the molecule can direct the approach of a reagent, leading to the preferential formation of one diastereomer over another. Visible-light photoredox catalysis for the synthesis of cyclopenta[b]chromenocarbonitriles has been shown to proceed with diastereomeric ratios of up to 9:1, indicating a degree of stereochemical control in the ring-closing step. vulcanchem.com

The following table summarizes the stereochemical influence on the biological activity of selected this compound-containing compounds.

CompoundStereochemistryBiological TargetBiological Activity (IC₅₀)
40a (+)-japonicol EKSHV8.30 μM nih.gov
40b (-)-japonicol EKSHV24.4 μM nih.gov

Rational Design Principles Based on SAR Insights

The insights gained from Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new this compound analogs with optimized properties. acs.org By understanding how specific structural modifications affect chemical reactivity, electronic properties, and biological activity, researchers can make informed decisions in the design of novel compounds. acs.org

Rational design strategies can be broadly categorized as either ligand-based or structure-based. researchgate.net Ligand-based design relies on the knowledge of other molecules that bind to the target of interest, using SAR data to build a pharmacophore model. Structure-based design, on the other hand, utilizes the three-dimensional structure of the biological target to design ligands that fit into the binding site. researchgate.net

For this compound analogs, rational design can be guided by the following principles derived from SAR studies:

Scaffold Hopping and Modification : The this compound core can be considered a privileged scaffold. SAR data can guide the modification of this core or its replacement with other bioisosteric rings to improve properties such as potency, selectivity, and pharmacokinetic profiles.

Substituent Optimization : As discussed in sections 5.1 and 5.2, the electronic and steric properties of substituents on the this compound ring system have a profound impact on its reactivity and biological activity. Rational design involves the strategic placement of substituents to enhance desired properties. For example, to increase the anti-inflammatory activity of a this compound derivative that targets an enzyme with a negatively charged active site, one might introduce electron-donating groups to increase the electron density on the ligand.

Stereochemical Control : Given the significant impact of stereochemistry on biological activity (section 5.3), a key principle of rational design is the synthesis of stereochemically pure compounds. This allows for the evaluation of individual stereoisomers and the selection of the most active and selective enantiomer or diastereomer for further development.

Molecular Hybridization : This approach involves combining pharmacophoric fragments from different bioactive molecules to create a new hybrid compound with potentially enhanced or dual activity. acs.org For instance, a fragment from a known kinase inhibitor could be appended to a this compound scaffold to create a novel inhibitor.

The design of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives as VEGFR-2 inhibitors serves as an example of rational design, where molecular modeling was used to guide the synthesis and biological evaluation of the compounds. researchgate.net A similar approach could be applied to the this compound scaffold to design new therapeutic agents.

The table below outlines some rational design strategies for this compound analogs based on SAR insights.

Design StrategySAR InsightDesired Outcome
Substituent ModificationElectronic effects of substituents influence reactivity and biological activity.Enhanced potency, selectivity, or altered chemical properties.
Stereoisomer SynthesisEnantiomers/diastereomers can have different biological activities.Identification of the most active and selective stereoisomer.
Scaffold HoppingThe this compound core can be modified or replaced.Improved pharmacokinetic properties or novel biological activity.
Molecular HybridizationCombining pharmacophores can lead to new activities.Novel compounds with enhanced or dual biological functions.

Molecular Mechanisms of Biological Activity of Cyclopenta B Chromene Derivatives

Molecular Target Identification and Validation

Cyclopenta[b]chromene derivatives have been shown to exert their effects by directly interacting with and inhibiting a range of enzymes and receptors critical to various pathological processes.

Enzyme Inhibition Mechanisms

The inhibitory action of this compound derivatives against several key enzymes has been a significant area of research. These enzymes are implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Rab23: Molecular docking studies have revealed that chromene derivatives can effectively bind to the cancer target Rab23. ekb.eg For instance, compounds like 11-amino-12-(2,3-dimethoxyphenyl)-8,9,10,12-tetrahydro-7H-chromeno[2,3-b]quinolin-3-ol and 11-amino-12-(2,6-dichlorophenyl)-8,9,10,12-tetrahydro-7H-chromeno[2,3-b]quinolin-3-ol have shown strong binding interactions with this protein. ekb.eg The pyran and pyridine (B92270) moieties of these derivatives appear to interact favorably within the binding site of the Rab23 protein. ekb.eg

COX-1 and COX-2: Certain chromene derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes. acgpubs.org Some have been identified as selective inhibitors of COX-2, which is a key enzyme in the inflammatory pathway. vulcanchem.com For example, a pyridoacylsulfonamide derivative has been reported as a COX-2 inhibitor with an IC50 of 5.6 µM. researchgate.net The development of COX-2 selective inhibitors is a significant goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. vulcanchem.comacs.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Cyclopenta- and cyclohexa-quinolotacrine derivatives have shown a higher inhibitory effect on AChE (IC50 values of 0.285–100 µM) compared to BChE (IC50 values > 100 µM). researchgate.net In contrast, some tacrine-like analogues, which are structurally related, have shown moderate AChE inhibition. researchgate.net The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.commdpi.com Kinetic studies have indicated a mixed-type reversible inhibition of both cholinesterases by some of these compounds. mdpi.com

Tyrosinase: Certain derivatives have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.govmdpi.com Inhibition of this enzyme is of interest for treating hyperpigmentation disorders. mdpi.comjetir.org For example, one anthraquinone-cyclopentanone derivative showed significant tyrosinase inhibition with an IC50 of 13.45 µg/mL, which was more potent than the standard inhibitor kojic acid. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): Carboxamides, a class of compounds that can be related to this compound derivatives, are known to inhibit the succinate dehydrogenase enzyme (SDH) in the mitochondrial tricarboxylic acid cycle. plos.org This inhibition disrupts cellular respiration and is the basis for the fungicidal activity of SDH inhibitors. plos.orgmdpi.com These inhibitors are thought to bind to the ubiquinone binding site of the SDH enzyme. plos.org

Cyclin G-associated kinase (GAK): Isothiazolo[5,4-b]pyridines, which are structurally distinct but related heterocyclic systems, have been identified as selective inhibitors of Cyclin G-associated kinase (GAK). x-mol.com Some derivatives display low nanomolar binding affinity for GAK and act as ATP-competitive inhibitors. x-mol.comnih.gov GAK inhibition has been shown to result in G2/M-phase cell cycle arrest and disrupt mitotic progression. nih.gov

Table 1: Enzyme Inhibition by this compound Derivatives and Related Compounds

EnzymeDerivative ClassInhibition DataReference
Rab23 Chromeno[2,3-b]quinolineBinding energies of -7.5 to -7.9 kcal/mol ekb.eg
COX-2 7-methoxy derivativesKi = 8.2 nM vulcanchem.com
COX-2 PyridoacylsulfonamideIC50 = 5.6 µM researchgate.net
AChE Cyclopenta-quinolotacrineIC50 = 0.285–100 µM researchgate.net
BChE Cyclopenta-quinolotacrineIC50 > 100 µM researchgate.net
Tyrosinase Anthraquinone-cyclopentanoneIC50 = 13.45 µg/mL nih.gov
GAK Isothiazolo[4,3-b]pyridineKi = 0.54 nM, Cell IC50 = 56 nM medchemexpress.com

Receptor Interaction Mechanisms

Receptor of Advanced Glycation End Products (RAGE): The engagement of the Receptor for Advanced Glycation End Products (RAGE) by its ligands can trigger cellular dysfunction and tissue damage. nih.gov This multiligand receptor is a member of the immunoglobulin superfamily. nih.gov Upon ligand binding, RAGE activates intracellular signaling pathways, including the NF-κB pathway, leading to increased oxidative stress and inflammation. nih.gov This creates a vicious cycle where RAGE expression is further upregulated. nih.govnih.gov The interaction of ligands with RAGE is a key event in the pathogenesis of several neurodegenerative diseases. nih.gov

Signaling Pathway Modulation

This compound derivatives can exert their biological effects by modulating intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation.

NF-κB Pathway Inhibition and Downstream Effects

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses.

IL-6 Suppression and p65 Phosphorylation Reduction: 7-methoxy derivatives of this compound have been shown to suppress the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages by 78% at a concentration of 10 μM. vulcanchem.com This suppression is achieved through the inhibition of the NF-κB pathway, as evidenced by a 62% reduction in the phosphorylation of the p65 subunit of NF-κB. vulcanchem.com Similarly, a chroman carboxamide derivative was found to inhibit LPS-induced IL-6 production by preventing the nuclear translocation of the NF-κB complex and its subsequent DNA binding activity. nih.gov The activation of NF-κB is a key step in the expression of many pro-inflammatory genes, and its inhibition is a major target for anti-inflammatory therapies. mdpi.comresearchgate.net

Cellular Process Intervention

The ability of this compound derivatives to interfere with fundamental cellular processes, such as cell division, contributes significantly to their potential as therapeutic agents, particularly in cancer.

Tubulin Polymerization Inhibition and Cell Cycle Arrest Induction

Microtubules, which are dynamic polymers of αβ-tubulin heterodimers, play a crucial role in mitosis. mdpi.com Their disruption can lead to cell cycle arrest and apoptosis, making them an important target for anticancer drugs. mdpi.com

Mechanism of Action: Several chromene derivatives have been found to inhibit tubulin polymerization. mdpi.comorientjchem.org This inhibition disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. mdpi.commdpi.com For instance, two novel chromene compounds were found to disrupt the polymerization of microtubules, leading to permanent growth arrest and cell death in triple-negative breast cancer cells. mdpi.com Molecular docking studies suggest that these compounds may bind to the colchicine (B1669291) binding site on β-tubulin. mdpi.commdpi.com This binding prevents the assembly of tubulin into microtubules, ultimately leading to mitotic arrest. mdpi.com The induction of cell cycle arrest at the G2/M phase is a common outcome of treatment with tubulin polymerization inhibitors. mdpi.commdpi.com

Apoptosis Induction Pathways

This compound derivatives, belonging to the broader class of chromenes, have been shown to induce programmed cell death, or apoptosis, through various molecular pathways. Apoptosis is a regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. waocp.org The two primary pathways for initiating apoptosis are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which culminate in the activation of a cascade of cysteine proteases known as caspases. waocp.orgthermofisher.com

Research indicates that certain chromene derivatives can trigger the extrinsic pathway . This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the recruitment and activation of an initiator caspase, specifically caspase-8. researchgate.netnih.gov Once activated, caspase-8 can directly cleave and activate effector caspases, such as caspase-3 and caspase-7, which then execute the dismantling of the cell. thermofisher.com Studies on two novel chromene compounds, C1 and C2, demonstrated their ability to inhibit the viability of triple-negative breast cancer (TNBC) cells by promoting apoptosis through the extrinsic pathway. This was evidenced by the observed accumulation of cleaved PARP (a substrate of effector caspases) and the activation of both the initiator caspase-8 and the effector caspases-3/7.

Conversely, other chromene derivatives have been found to engage the intrinsic pathway . This pathway is governed by the B-cell lymphoma-2 (Bcl-2) family of proteins, which regulate the permeabilization of the mitochondrial outer membrane. waocp.orgmdpi.com Cellular stress can activate pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), leading to the release of cytochrome c from the mitochondria. mdpi.com This event triggers the formation of the apoptosome, a protein complex that activates the initiator caspase-9. nih.govnih.gov Activated caspase-9 then proceeds to activate effector caspases like caspase-3. nih.gov A study on a library of 2-amino-chromene-3-carbonitriles found that these compounds induced apoptosis in acute myeloid leukemia (AML) cells through the activation of caspase-9, pointing to the intrinsic pathway. nih.gov Furthermore, these derivatives were suggested to act as inhibitors of the anti-apoptotic protein Bcl-2, which would otherwise prevent mitochondrial permeabilization and cell death. nih.gov The interplay between pro- and anti-apoptotic members of the Bcl-2 family is a critical determinant of a cell's fate, and targeting these proteins is a key therapeutic strategy. mdpi.com

Electron Transport Chain Modulation (e.g., NADH inhibition)

The mitochondrial electron transport chain (ETC) is a series of protein complexes responsible for oxidative phosphorylation and the majority of cellular ATP production. Some benzopyran derivatives have been noted for their ability to interfere with this process by inhibiting electron transport at the level of NADH (Nicotinamide Adenine Dinucleotide, reduced form). frontiersin.org This inhibition typically targets Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme in the respiratory chain. frontiersin.orgnih.gov

Inhibition of Complex I disrupts the flow of electrons from NADH to ubiquinone, which has several significant downstream effects. frontiersin.org A primary consequence is the decreased production of ATP, depriving cancer cells of the energy required for their rapid proliferation and survival. frontiersin.org Furthermore, interfering with the ETC can lead to an imbalance in the cellular NAD+/NADH ratio. This ratio is crucial for maintaining the activity of various metabolic enzymes, and its disruption can halt essential biosynthetic pathways. frontiersin.org For instance, the inhibition of Complex I leads to NADH accumulation, which can allosterically inhibit key enzymes in the tricarboxylic acid (TCA) cycle. frontiersin.org

While direct studies on this compound derivatives are limited, the known action of related chromene and benzopyran structures suggests a plausible mechanism of action through the modulation of the ETC. frontiersin.org The inhibition of NADH oxidation represents a strategic target for anticancer agents, as it exploits the metabolic vulnerabilities of tumor cells. frontiersin.org

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a target protein. nih.gov This in silico method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities

Molecular docking simulations are used to forecast how this compound derivatives fit into the binding sites of target proteins. The process generates various possible conformations, or "poses," of the ligand within the protein's active site and calculates a "docking score" for each. nih.gov This score, typically expressed in kcal/mol, represents the estimated binding affinity; a more negative value indicates a stronger and more stable interaction between the ligand and the protein. ekb.eg

For example, a molecular docking study of novel chromeno[2,3-b]pyridine derivatives, which include cyclopenta[b]pyridine moieties, against the Rab23 protein target revealed good binding interactions. ekb.eg The binding affinities for the most effective compounds ranged from -6.2 to -7.9 kcal/mol, indicating strong potential for inhibition. ekb.eg Similarly, docking studies of dihydrobenzofuro[3,2-b]chromene derivatives against the 3CLpro enzyme of SARS-CoV-2 showed AutoDock scores between -6.9 and -7.6 kcal/mol. nih.gov These predictions of high binding affinity are crucial for prioritizing compounds for further experimental testing.

Table 1: Predicted Binding Affinities of Selected Chromene Derivatives against Protein Targets

Compound ClassProtein TargetReported Binding Affinity (kcal/mol)Reference
Chromeno[2,3-b]quinoline and Chromeno[2,3-b]cyclopenta[e]pyridine DerivativesRab23-6.2 to -7.9 ekb.eg
Dihydrobenzofuro[3,2-b]chromene DerivativesSARS-CoV-2 3CLpro-6.9 to -7.6 nih.gov
Chromene Glycoside (Hit 1)M. tb PknG-12.75 frontiersin.org

Elucidation of Key Interacting Residues

Beyond predicting affinity, molecular docking provides detailed insights into the specific amino acid residues within the protein's binding site that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-cation interactions, are fundamental to the stability of the ligand-protein complex. frontiersin.org Identifying these key residues helps to explain the compound's biological activity and provides a roadmap for designing more potent and selective derivatives.

For instance, docking studies of chromene-2-thione analogues with the enzyme Trypanothione Reductase (TryR) identified several key interacting residues. nih.gov Hydrogen bonds were predicted to form with residues such as Lys-61, Leu-399, Met-400, and Ser-464. nih.gov In another study, the interactions of dihydrobenzofuro[3,2-b]chromene derivatives with the 3CLpro protease of SARS-CoV-2 were found to involve key residues like His-41, Met-49, Cys-145, and Gln-189. nih.gov The analysis of these interactions is critical for understanding the structure-activity relationship and for the rational design of new therapeutic agents.

Table 2: Key Interacting Residues for Chromene Derivatives from Molecular Docking Studies

Compound Class/DerivativeProtein TargetKey Interacting ResiduesReference
Chromene-2-thione AnaloguesTrypanothione Reductase (TryR)Lys-61, Leu-399, Met-400, Ser-464 (H-bonds); Val-58, Phe-396, His-461 nih.gov
Dihydrobenzofuro[3,2-b]chromene DerivativesSARS-CoV-2 3CLproHis-41, Met-49, Cys-145, Gln-189 nih.gov
Chromeno[2,3-b]pyridine Derivative (4b)Rab23Lys-22, Ala-19, Arg-80 ekb.eg

Emerging Applications and Future Research Directions in Cyclopenta B Chromene Chemistry

Applications in Materials Science

The inherent properties of the cyclopenta[b]chromene core make it a promising candidate for the development of advanced materials. Its rigid, planar structure, combined with an extended π-electron system, is conducive to interesting optical and electronic behaviors that are central to materials science applications.

Photophysical and Photochemical Properties

The interaction of this compound derivatives with light is a key area of investigation. These compounds exhibit distinct photophysical and photochemical properties that can be tailored by modifying their molecular structure. The chromene unit is a well-known chromophore, and its fusion with a cyclopentane (B165970) ring can influence the electronic distribution and energy levels of the molecule.

Research into related heterocyclic systems demonstrates that structural modifications significantly impact photophysical outcomes. For example, in pyrene-based derivatives, the size of a fused cycloalkanone ring (cyclopentanone vs. cyclohexanone) can determine whether a compound exhibits aggregation-induced emission (AIE). gdut.edu.cn This principle of steric influence on molecular packing and luminescent properties is highly relevant to the design of novel this compound-based materials. gdut.edu.cn

Key photophysical parameters of interest include:

Absorption and Emission Spectra: The wavelengths at which these molecules absorb and emit light can be tuned across the visible spectrum by adding electron-donating or electron-withdrawing groups.

Quantum Yield: The efficiency of the fluorescence process is a critical parameter for applications in lighting and displays.

Photochromism: Some chromene derivatives can undergo reversible structural changes upon exposure to light, leading to a change in color. This property is foundational for applications such as smart windows, optical data storage, and molecular switches.

A notable photochemical application involves the synthesis of cyclopenta[b]chromenocarbonitrile derivatives through a visible light-mediated [3+2] cycloaddition, highlighting the scaffold's utility in light-driven chemical transformations.

PropertyDescriptionPotential Application
FluorescenceEmission of light after absorbing photons. Wavelength and intensity are tunable via chemical modification.Organic Light-Emitting Diodes (OLEDs), Fluorescence Probes, Sensors
PhotochromismReversible transformation between two forms with different absorption spectra upon light irradiation.Optical Switches, "Smart" Materials, Data Storage
Aggregation-Induced Emission (AIE)Enhanced fluorescence in the aggregated or solid state compared to in dilute solution. gdut.edu.cnSolid-State Lighting, Bio-imaging Probes

Fluorescence Probes and Leuco Dyes for Cellular Analysis

The fluorescent properties of this compound derivatives make them excellent candidates for use as probes and dyes in biological imaging and cellular analysis. neb.comnih.gov Fluorescent probes are essential tools for visualizing cellular structures and tracking biological processes in real-time. mdpi.com

Chromene-based dyes are recognized for their high sensitivity, although they can sometimes suffer from poor photostability. mdpi.com The development of novel this compound scaffolds could address these limitations. By incorporating specific functional groups, these molecules can be designed to target particular organelles, such as mitochondria, or to respond to changes in the cellular environment, like pH or the presence of specific ions or reactive oxygen species. rsc.org

Leuco dyes, which are colorless or faintly colored compounds that can become intensely colored upon a specific chemical reaction or physical stimulus, represent another area of application. This compound derivatives could be engineered as leuco dyes for "on-off" sensing mechanisms, where a fluorescent signal is generated only in the presence of a target analyte. This minimizes background signal and enhances detection sensitivity, which is highly valuable for diagnostic assays and high-content screening. researchgate.net

ApplicationMechanism of ActionAdvantage of this compound Scaffold
Fluorescence ProbesMolecule absorbs light at one wavelength and emits it at a longer wavelength, allowing for visualization. Can be targeted to specific cellular components. nih.govTunable optical properties; potential for high quantum yield and photostability.
Leuco DyesThe dye is initially colorless (leuco form) and develops color or fluorescence upon reaction with a specific target or stimulus.High signal-to-noise ratio; suitable for "turn-on" sensors for specific analytes.
Cellular StainsDye accumulates in specific cellular compartments (e.g., lipid droplets, nucleus), enabling their visualization. nih.govRigid structure may facilitate specific binding interactions and localization within cells.

Advancements in Sustainable Synthesis Strategies

The growing emphasis on green chemistry is driving innovation in the synthesis of complex organic molecules like this compound. nih.govresearchgate.net The goal is to develop methods that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous reagents, and using less energy. mdpi.com

Development of More Efficient and Eco-Friendly Catalytic Systems

Catalysis is at the heart of sustainable synthesis. Modern approaches to synthesizing chromene and its derivatives focus on replacing traditional stoichiometric reagents with catalytic systems that are effective, reusable, and environmentally benign. nih.gov

Key developments in this area include:

Heterogeneous Catalysts: Solid-supported catalysts, such as nanocatalysts, are advantageous because they can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. rsc.org For instance, a photosensitized WO3/ZnO@NH2-EY nanocatalyst has been successfully used for the eco-friendly synthesis of related chromeno[4,3-b]chromenes under solvent-free conditions using green LED light. rsc.org

Transition Metal-Free Reactions: Avoiding heavy or toxic metal catalysts is a primary goal of green chemistry. A facile, transition metal-free method for synthesizing cyclopentene-fused chromene derivatives has been developed, proceeding through a base-catalyzed intramolecular reaction. x-mol.net

Organocatalysis: The use of small organic molecules as catalysts, such as L-proline, offers a metal-free alternative for constructing complex heterocyclic systems. rsc.org

Innovative Reaction Media: The use of green solvents like water or ionic liquids, or conducting reactions under solvent-free conditions, significantly reduces the environmental footprint of a synthetic process. researchgate.netmdpi.com

Integration of Flow Chemistry and Continuous Processing

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, is revolutionizing chemical synthesis and manufacturing. rsc.orgnih.gov This technology offers numerous advantages, particularly for improving the safety, efficiency, and scalability of chemical processes. jst.org.inresearchgate.net

The integration of flow chemistry into the synthesis of this compound could provide significant benefits:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which minimizes the risks associated with highly exothermic reactions or the use of hazardous reagents. youtube.com

Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction parameters like temperature and residence time. researchgate.netyoutube.com This leads to higher yields, better selectivity, and improved reproducibility.

Scalability: Scaling up a reaction in a flow system is achieved by simply running the system for a longer duration or by using multiple reactors in parallel ("scaling out"), which is often more straightforward than scaling up a batch process. nih.gov

Automation and Integration: Flow systems can be readily automated and integrated into multi-step synthetic sequences without the need to isolate and purify intermediates, streamlining the entire manufacturing process. mdpi.com

While specific applications to this compound are still emerging, the principles and technologies of flow chemistry are well-established for the production of other complex molecules and active pharmaceutical ingredients (APIs). nih.govmdpi.com

Innovative Computational Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties and reaction outcomes before a single experiment is performed. jstar-research.com These in silico methods save time and resources by guiding the design of molecules and the planning of synthetic routes. nih.gov

For the this compound scaffold, computational approaches can provide deep insights:

Property Prediction: Using methods like Density Functional Theory (DFT), researchers can predict a wide range of properties, including 3D molecular geometries, electronic structures (HOMO/LUMO energy levels), and spectroscopic characteristics (NMR, IR, UV-vis spectra). jstar-research.comnih.gov This is crucial for predicting the photophysical properties discussed in section 7.1.1.

Reaction Mechanism Analysis: Computational modeling can elucidate the step-by-step mechanisms of chemical reactions, identify transition states, and calculate activation energies. This understanding helps in optimizing reaction conditions to improve yields and selectivity.

Virtual Screening: For applications in drug discovery or materials science, large virtual libraries of this compound derivatives can be computationally screened to identify candidates with the most promising properties, such as binding affinity to a biological target or desired electronic characteristics.

Machine Learning Models: New approaches utilize machine learning and neural networks to build models that can predict molecular properties with high accuracy and speed, based on data from electronic structure calculations. mit.edu This can accelerate the high-throughput screening of novel compounds. mit.edu For example, hybrid computational models have been developed to accurately predict the crystalline densities of related heterocyclic salts. rsc.org

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery and development of new this compound-based materials and functional molecules.

Machine Learning and Artificial Intelligence in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, offering powerful tools for accelerating the discovery and development of novel molecules. mit.edursc.org In the context of this compound chemistry, these computational approaches hold significant promise for navigating the vast chemical space to identify derivatives with optimized properties. ML models can be trained on existing data to predict a wide range of molecular properties, from basic physicochemical characteristics to complex biological activities, potentially using only the elemental composition of a compound. mdpi.com

The application of AI in chemistry includes data-driven predictive modeling for reaction outcomes and retrosynthetic planning. mit.edu For this compound research, this could translate into the development of predictive models for Quantitative Structure-Activity Relationships (QSAR). researchgate.net Such models can identify key structural motifs within the this compound scaffold that are crucial for a desired biological effect, thereby guiding the synthesis of more potent and selective compounds. benthamscience.comnih.gov By analyzing patterns in large datasets, ML algorithms like Random Forest (RF) and Support Vector Machine (SVM) can build predictive models to identify compounds with specific activities, such as hematotoxicity, even before synthesis. researchgate.net This predictive capability can significantly reduce the time and resources spent on synthesizing and testing suboptimal candidates.

Furthermore, machine learning potentials (MLPs) are emerging as a technique to replace computationally expensive quantum mechanical calculations, offering a blend of accuracy and efficiency for calculating atomic energies and forces. rsc.orgchemrxiv.org For the complex fused ring system of this compound, MLPs could facilitate large-scale molecular simulations to study reaction mechanisms, conformational dynamics, and interactions with biological targets. rsc.org The development of general, element-based MLPs could allow for the exploration of chemical reactivity and surface reorganizations under various conditions without the need for constant retraining. chemrxiv.org

High-Throughput Virtual Screening for Novel Scaffolds

High-Throughput Virtual Screening (HTVS) is a computational technique that has become a cornerstone of modern drug discovery for identifying novel lead molecules from large chemical databases. mdpi.comnih.gov This in silico approach complements experimental high-throughput screening (HTS) by rapidly assessing vast libraries of compounds to prioritize a smaller, more promising subset for experimental testing. nih.govnih.gov HTVS methods can be broadly categorized as either ligand-based or structure-based. mdpi.comnih.gov

For the discovery of novel this compound scaffolds, both approaches are applicable. Ligand-based virtual screening (LBVS) uses information from known active molecules to identify new ones with similar properties, often through pharmacophore modeling or shape similarity searches. mdpi.com A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can then be used as a query to search databases for new scaffolds, like this compound derivatives, that fit the required features. mdpi.com

Structure-based virtual screening (SBVS), on the other hand, relies on the 3D structure of the biological target (e.g., a protein receptor). nih.gov Using molecular docking simulations, this method predicts the binding affinity and pose of compounds from a library within the target's active site. mdpi.com This approach is particularly powerful for "scaffold hopping," where the goal is to identify new core structures that are functionally similar to known active compounds but structurally distinct. nih.gov By focusing the similarity search on the core scaffold rather than the entire molecule, researchers can discover novel this compound-based compounds that may possess improved properties or novel intellectual property positions. nih.gov The integration of various virtual screening methods can create a robust workflow to efficiently identify potential lead candidates from databases containing millions of compounds. mdpi.com

Exploration of Novel Fused Chromene Systems

The chromene nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities. benthamscience.comnih.govmdpi.com The exploration of novel fused chromene systems, particularly those incorporating the this compound motif, continues to be an active area of research aimed at generating complex and diverse molecular architectures. nih.govresearchgate.net The fusion of additional rings to the chromene core can modulate the molecule's steric and electronic properties, leading to new pharmacological profiles.

Synthesis and Characterization of Complex Hybrid Heterocycles

The synthesis of complex hybrid heterocycles containing the this compound core often employs multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step. nih.govresearchgate.net One-pot, five-component reactions have been successfully developed to produce spirothis compound derivatives in good yields. nih.govacs.org These reactions can involve the in-situ generation of a zwitterionic intermediate from an isocyanide and an acetylenedicarboxylate, which then reacts with a 3-cyanochromone (B1581749). nih.govacs.org

Another powerful strategy for constructing fused systems is the use of cycloaddition reactions. For instance, an enantioselective (3+2) cycloaddition between 3-homoacylcoumarins and α,β-unsaturated pyrazolones has been used to synthesize spiropyrazolone-fused cyclopenta[c]chromen-4-ones. nih.gov This method allows for the creation of molecules with five contiguous stereocenters with high diastereoselectivity and enantioselectivity. nih.gov Radical annulation reactions also provide a versatile route to cyclopenta[c]chromene derivatives. researchgate.net A copper-catalyzed oxidative radical [2+2+1] annulation of phenol-linked 1,7-enynes with an α-active methylene (B1212753) nitrile is one such example that demonstrates good functional group tolerance and high yields. researchgate.net

The structural elucidation of these newly synthesized complex heterocycles is crucial and is typically achieved through a combination of spectroscopic techniques. One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for determining the connectivity and stereochemistry of the molecule. nih.govacs.org In many cases, the final structure is unequivocally confirmed by single-crystal X-ray crystallographic analysis. nih.govacs.org

The table below summarizes examples of synthesized fused chromene systems.

Product ScaffoldReactantsMethodYieldRef.
Spirothis compoundIsocyanide, Acetylenedicarboxylate, 3-CyanochromoneOne-pot, five-component reactionGood yields (60-80%) nih.govresearchgate.net
Spiropyrazolone-fused cyclopenta[c]chromen-4-one3-Homoacylcoumarin, α,β-Unsaturated pyrazolone(3+2) CycloadditionHigh yields (up to 98%) nih.gov
Cyclopenta[c]chromene derivativesPhenol-linked 1,7-enyne, α-Active methylene nitrileCu-catalyzed radical [2+2+1] annulationExcellent yields researchgate.net
Chromeno[4,3-c]pyrazolesMalononitrile, Salicylic aldehyde, Hydrazine hydrateOne-pot, three-component reactionN/A mdpi.com

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Cyclopenta[B]chromene, and how can their efficiencies be systematically compared?

  • Methodological Answer : Evaluate synthetic methods (e.g., Suzuki coupling, Diels-Alder reactions) by comparing reaction yields, purity (via HPLC or GC-MS), and scalability under varying conditions (temperature, catalyst loading). Use kinetic studies to assess reaction rates and side-product formation. Ensure reproducibility by adhering to standardized protocols for solvent purification and reagent handling .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Employ multi-technique validation:

  • Structural analysis : NMR (¹H, ¹³C, 2D-COSY) and X-ray crystallography for unambiguous confirmation of the fused bicyclic framework.
  • Purity assessment : HPLC with UV detection or mass spectrometry (MS) to quantify impurities.
  • Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition thresholds .

Q. What are the critical parameters for optimizing this compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Conduct solubility tests using UV-Vis spectroscopy or gravimetric analysis across solvents (e.g., DMSO, hexane). Correlate results with Hansen solubility parameters and computational models (e.g., COSMO-RS) to predict solvent interactions. Include temperature-dependent studies to map solubility curves .

Advanced Research Questions

Q. How can conflicting data on this compound’s photophysical properties be resolved?

  • Methodological Answer : Design controlled experiments to isolate variables (e.g., solvent polarity, excitation wavelength). Use time-resolved fluorescence spectroscopy to distinguish between intrinsic emission and solvent effects. Perform meta-analyses of published data to identify systematic biases (e.g., calibration errors in fluorimeters) .

Q. What computational strategies best predict this compound’s reactivity in cycloaddition reactions?

  • Methodological Answer : Apply density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and transition states. Validate predictions with kinetic isotope effect (KIE) studies or in situ IR spectroscopy to detect intermediates. Compare computed activation energies with experimental Arrhenius plots .

Q. How do structural modifications to this compound’s chromene ring influence its bioactivity?

  • Methodological Answer : Synthesize derivatives with targeted substitutions (e.g., electron-withdrawing groups at C-3) and evaluate bioactivity via dose-response assays (e.g., IC₅₀ in cancer cell lines). Use molecular docking simulations to correlate substituent effects with binding affinities to target proteins (e.g., kinases) .

Q. What experimental and statistical approaches address reproducibility challenges in catalytic applications of this compound?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize catalyst loading and reaction conditions. Use Bayesian statistics to quantify uncertainty in kinetic data. Cross-validate results with independent labs using shared protocols and reference standards .

Methodological Guidelines for Data Reporting

  • Reproducibility : Document all synthetic procedures, including batch-specific details (e.g., solvent lot numbers, humidity levels). Provide raw spectral data (NMR, MS) in supplementary materials .
  • Data Contradictions : Use funnel plots or sensitivity analyses to detect publication bias in meta-reviews. Clearly state limitations in instrumentation precision (e.g., ±0.1 nm in UV-Vis measurements) .
  • Literature Gaps : Prioritize citations from high-impact journals (e.g., JACS, Angewandte Chemie) and avoid non-peer-reviewed sources. Use tools like SciFinder to track citation networks and identify understudied derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.